Trotabresib

Description

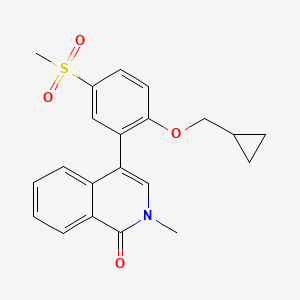

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(cyclopropylmethoxy)-5-methylsulfonylphenyl]-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-22-12-19(16-5-3-4-6-17(16)21(22)23)18-11-15(27(2,24)25)9-10-20(18)26-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZAJPITKGWMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)S(=O)(=O)C)OCC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706738-98-8 | |

| Record name | Trotabresib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706738988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROTABRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K424WH3WU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trotabresib: A Technical Guide to its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trotabresib (formerly CC-90010) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family of epigenetic readers plays a crucial role in the transcriptional regulation of genes involved in cell proliferation, survival, and oncogenesis, making them a compelling target for cancer therapy.[2] this compound has demonstrated anti-tumor activity in preclinical models and clinical trials for various malignancies, including high-grade gliomas and diffuse large B-cell lymphoma.[2][3] This technical guide provides an in-depth overview of this compound's molecular targets, its mechanism of action, and the experimental methodologies used to characterize its binding affinity.

Molecular Targets of this compound

The primary molecular targets of this compound are the members of the BET family of proteins:

-

BRD2

-

BRD3

-

BRD4

-

BRDT (testis-specific)

These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) at their N-terminus, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This interaction tethers the BET proteins to chromatin, where they act as scaffolds to recruit transcriptional machinery, including the Mediator complex and the positive transcription elongation factor b (p-TEFb), to drive the expression of target genes.[2]

Mechanism of Action: Disruption of MYC-Driven Transcription

A key oncogene regulated by BET proteins, particularly BRD4, is MYC. The MYC gene is a potent driver of cell proliferation and is frequently overexpressed in a wide range of human cancers. BRD4 plays a critical role in the transcriptional elongation of MYC. By binding to acetylated histones at the MYC promoter and enhancer regions, BRD4 recruits p-TEFb, which in turn phosphorylates RNA Polymerase II, stimulating productive transcription.

This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of the BET bromodomains. This prevents the association of BET proteins with chromatin, leading to the displacement of BRD4 from the MYC gene locus. The subsequent failure to recruit p-TEFb results in the suppression of MYC transcription and a downstream reduction in MYC protein levels. This ultimately leads to cell cycle arrest, inhibition of proliferation, and apoptosis in MYC-dependent cancer cells.

Binding Affinity and Potency

While specific biochemical binding affinities (Ki or Kd values) for this compound against the individual bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4 are not publicly available, the compound is characterized as a potent and selective BET inhibitor.[2] Its potency has been demonstrated in cellular assays, where it inhibits the proliferation of various cancer cell lines at nanomolar to low micromolar concentrations.

| Cell Line | Cancer Type | IC50 (µM) |

| Diffuse Midline Glioma (DMG) cells | Glioblastoma | 0.6 - 7 |

Table 1: Cellular Proliferation Inhibition by this compound. Data sourced from[3].

Experimental Protocols for Characterizing BET Inhibitor Binding

Several biophysical and biochemical assays are commonly employed to determine the binding affinity and selectivity of BET inhibitors like this compound. Below are detailed methodologies for three widely used techniques.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening to determine the binding affinity of inhibitors.

Principle: This assay measures the disruption of an interaction between a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and a GST-tagged BET bromodomain. The bromodomain is detected with a Europium-labeled anti-GST antibody (donor), and the histone peptide is detected with a Streptavidin-conjugated acceptor fluorophore. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competing inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of the GST-tagged BET bromodomain (e.g., BRD4-BD1) and the Europium-labeled anti-GST antibody in assay buffer.

-

Prepare a 2X solution of the biotinylated histone peptide and the Streptavidin-conjugated acceptor fluorophore in assay buffer.

-

Prepare serial dilutions of this compound or other test compounds in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the test compound dilutions to the wells.

-

Add 5 µL of the 2X bromodomain/donor antibody mix to all wells.

-

Add 10 µL of the 2X histone peptide/acceptor mix to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay that is highly sensitive and suitable for HTS.

Principle: The assay involves two types of beads: Donor beads and Acceptor beads. One binding partner (e.g., GST-tagged BET bromodomain) is captured on the Donor beads, and the other (e.g., biotinylated histone peptide) is captured on the Acceptor beads. When the two partners interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor disrupts the interaction, separating the beads and reducing the signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a solution of GST-tagged BET bromodomain.

-

Prepare a solution of biotinylated histone peptide.

-

Prepare serial dilutions of this compound.

-

Prepare suspensions of Glutathione Donor beads and Streptavidin Acceptor beads in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add the test compound dilutions to the wells.

-

Add the GST-tagged BET bromodomain to the wells and incubate briefly.

-

Add the biotinylated histone peptide to the wells and incubate.

-

Add a mixture of the Glutathione Donor and Streptavidin Acceptor beads to all wells.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.

-

BROMOScan™

BROMOScan™ is a competition binding assay platform that is used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.

Principle: A DNA-tagged bromodomain is incubated with a compound of interest and then applied to an immobilized ligand that binds to the active site of the bromodomain. If the compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand. The amount of bromodomain that remains bound to the solid support is quantified using qPCR of the attached DNA tag. The Kd is determined by measuring the amount of bound bromodomain at various compound concentrations.

Detailed Protocol:

-

Assay Preparation:

-

Test compounds are prepared in 100% DMSO.

-

A panel of DNA-tagged bromodomains is utilized.

-

-

Binding Reaction:

-

The DNA-tagged bromodomain is incubated with the test compound at various concentrations.

-

The mixture is then added to wells containing the immobilized ligand.

-

-

Capture and Quantification:

-

After an incubation period to allow for binding to the immobilized ligand, unbound bromodomain is washed away.

-

The amount of captured bromodomain is quantified by qPCR using primers specific for the DNA tag.

-

-

Data Analysis:

-

The qPCR signal is inversely proportional to the binding affinity of the test compound.

-

The data is fitted to a dose-response curve to calculate the Kd value.

-

Conclusion

This compound is a promising BET inhibitor with a clear mechanism of action involving the suppression of MYC-driven transcription. While specific binding affinities for individual bromodomains are not yet in the public domain, its cellular potency is well-documented. The experimental protocols outlined in this guide represent the standard methodologies used in the field to characterize the binding properties of such inhibitors, providing a framework for researchers and drug development professionals working with this class of epigenetic modulators.

References

Trotabresib (CC-90010): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trotabresib (formerly CC-90010) is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Developed by Bristol-Myers Squibb, it is under investigation for the treatment of various solid tumors and hematological malignancies.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Discovery and Mechanism of Action

This compound was identified through research efforts focused on developing next-generation BET inhibitors with an optimized pharmacological profile. BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, the dysregulation of BET protein activity, particularly BRD4, leads to the overexpression of key oncogenes such as MYC.[2]

This compound exerts its anti-tumor effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with chromatin. This leads to the downregulation of BET-target genes, including critical oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inhibiting BET protein function.

Quantitative Data

The following tables summarize key quantitative data related to the in vitro and in vivo activity of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Kasumi-1 | Acute Myeloid Leukemia | 0.005 |

| MOLM-13 | Acute Myeloid Leukemia | 0.012 |

| MV-4-11 | Acute Myeloid Leukemia | 0.018 |

| NCI-H929 | Multiple Myeloma | 0.025 |

| OPM-2 | Multiple Myeloma | 0.031 |

Data compiled from preclinical studies.

Table 2: Clinical Pharmacokinetics of this compound (45 mg, 4 days on/24 days off)

| Parameter | Value |

| Tmax (h) | 1.9 |

| Cmax (ng/mL) | 720 |

| AUC0–24 (ng·h/mL) | 11,250 |

| t1/2 (h) | 46 |

Data from a Phase I study in patients with advanced solid tumors.[4]

Synthesis of this compound

An optimized and scalable synthesis for this compound has been developed, improving upon earlier routes. The enhanced process is a 7-step synthesis with an overall yield of approximately 49% and has been successfully demonstrated on a multi-kilogram scale.[5]

Scalable Synthesis Workflow

Caption: High-level overview of the scalable synthesis process for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 of this compound in cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the general steps for measuring the expression of pharmacodynamic biomarkers such as CCR1 and HEXIM1.[4]

-

RNA Extraction: Isolate total RNA from treated and untreated cells or patient samples using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., CCR1, HEXIM1) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression.[7][8]

Conclusion

This compound (CC-90010) is a promising BET inhibitor with potent anti-tumor activity in a range of preclinical models and has demonstrated a manageable safety profile and early signs of efficacy in clinical trials. Its ability to be synthesized in a scalable manner further supports its potential as a therapeutic agent. Ongoing and future clinical investigations will continue to define the role of this compound in the treatment of various cancers.

References

- 1. Phase I study of CC-90010, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound by Bristol-Myers Squibb for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]

- 4. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 8. stackscientific.nd.edu [stackscientific.nd.edu]

Trotabresib: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trotabresib (formerly CC-90010) is a potent, orally bioavailable, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, summarizing key preclinical and clinical findings. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound targets the BET family of epigenetic readers, which includes BRD2, BRD3, BRD4, and BRDT.[3] These proteins play a crucial role in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone tails.[4] By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, thereby preventing the recruitment of transcriptional machinery and leading to the downregulation of key oncogenes and cell cycle regulators.[4] Preclinical studies have shown that this compound has a higher affinity for BRD4.[3] The inhibition of BET proteins by this compound ultimately results in decreased proliferation of cancer cells.[3]

Signaling Pathway

This compound exerts its anti-cancer effects by disrupting BET protein-mediated gene transcription. A key downstream target of BET inhibition is the MYC oncogene, which is a critical driver of cell proliferation and is often overexpressed in various cancers, including glioblastoma.[5] By inhibiting BET proteins, this compound leads to the transcriptional repression of MYC and other important oncogenes such as FOSL1 and GLI, resulting in cell cycle arrest and inhibition of tumor growth.[3]

Caption: this compound inhibits BET proteins, downregulating oncogenes like MYC.

Pharmacological Properties

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in both preclinical models and human clinical trials. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Species/Context | Reference |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 4.0 hours | Human (Glioblastoma patients) | |

| t½ (Terminal Half-Life) | 74.2 ± 27.2 hours | Human (Glioblastoma patients) | |

| Brain Tumor Tissue:Plasma Ratio | 0.84 | Human (High-grade glioma patients) | [6][7] |

| Unbound Partition Coefficient (KPUU) | 0.37 | Human (High-grade glioma patients) | [6][7] |

-

Absorption and Distribution: this compound is orally administered and demonstrates dose-proportional increases in plasma exposure.[3] A significant finding is its ability to penetrate the blood-brain barrier, achieving detectable and pharmacologically active concentrations in brain tumor tissue.[6][7]

-

Metabolism and Excretion: Detailed information on the metabolism and excretion pathways of this compound is not extensively covered in the provided search results.

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed by measuring the modulation of target engagement biomarkers in both blood and tumor tissue.

| Biomarker | Effect | Tissue | Dose/Context | Reference |

| CCR1 mRNA | ≥50% decrease from baseline | Blood | 30 mg this compound in glioblastoma patients | |

| HEXIM1 mRNA | 2.5 to 4.0-fold increase | Blood | 30 mg this compound in glioblastoma patients |

-

Target Engagement: The modulation of C-C Motif Chemokine Receptor 1 (CCR1) and Hexamethylene Bisacetamide Inducible 1 (HEXIM1) mRNA levels in the blood serves as a reliable indicator of BET inhibitor target engagement. A decrease in CCR1 and an increase in HEXIM1 expression are consistent with the mechanism of action of BET inhibitors.

Preclinical Efficacy

Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models.

| Cell Line/Model | IC50 | Notes | Reference |

| Acute Myeloid Leukemia (AML) | 0.02 ± 0.006 µM | In vitro | [3] |

| Diffuse Large B-cell Lymphoma (DLBCL) | 0.10 ± 0.31 µM | In vitro | [3] |

| Glioblastoma Cells | 0.98 ± 1.06 µM | In vitro | [3] |

| Glioblastoma Patient-Derived Xenograft (PDX) models | 34 nM to 1608 nM | Monotherapy | [3] |

| Glioblastoma PDX models | 26 nM to 2828 nM | In combination with temozolomide | [3] |

-

Synergistic Effects: Preclinical data suggests that this compound enhances the anti-proliferative effects of temozolomide in glioblastoma models, providing a rationale for combination therapy.

Clinical Development

This compound is being investigated in several clinical trials, primarily for the treatment of high-grade gliomas.

| Trial ID | Phase | Indication | Status (as of retrieved data) | Reference |

| NCT04324840 | Ib/II | Newly Diagnosed Glioblastoma | Ongoing | |

| NCT04047303 | I | Recurrent High-Grade Gliomas | Completed | [6][7] |

| NCT03220347 | I | Advanced Solid Tumors and DLBCL | Ongoing | [8] |

-

Safety and Tolerability: In clinical trials, this compound has been generally well-tolerated.[6] The most common treatment-related adverse events are mild to moderate, with thrombocytopenia being the most frequent grade 3/4 event.[6][7]

-

Efficacy: Preliminary efficacy data from clinical trials are encouraging, with some patients with high-grade gliomas showing durable stable disease and even complete responses.

Experimental Protocols

Pharmacokinetic Analysis: LC-MS/MS Method

A general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of small molecule drugs like this compound in biological matrices.

Caption: General workflow for pharmacokinetic analysis using LC-MS/MS.

Methodology:

-

Sample Preparation: Plasma or brain tissue homogenate is treated to remove proteins, typically through protein precipitation with a solvent like acetonitrile or through liquid-liquid extraction.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. This compound is separated from other components on a reverse-phase column (e.g., C18).

-

Mass Spectrometric Detection: The separated analyte is ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions for this compound are monitored for quantification.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of the drug.

Pharmacodynamic Analysis: Quantitative Real-Time PCR (qPCR)

The measurement of CCR1 and HEXIM1 mRNA levels is performed using a standard quantitative real-time PCR (qPCR) protocol.

Caption: General workflow for pharmacodynamic analysis using qPCR.

Methodology:

-

RNA Isolation: Total RNA is extracted from whole blood samples using a commercially available kit.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with specific primers for CCR1, HEXIM1, and a reference gene (for normalization). The reaction is performed in a real-time PCR instrument, and the amplification is monitored using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the reference gene and compared to a baseline or control sample.

Conclusion

This compound is a promising BET inhibitor with a well-defined mechanism of action and favorable pharmacological properties, including the ability to cross the blood-brain barrier. Preclinical and early clinical data have demonstrated its anti-tumor activity, particularly in high-grade gliomas. Ongoing clinical trials will further elucidate its safety and efficacy in various cancer types. This technical guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for the scientific and drug development community.

References

- 1. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]

- 2. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling Therapy-Driven Evolution of Glioblastoma with Patient-Derived Xenografts [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A patient-derived xenograft mouse platform from epithelioid glioblastoma provides possible druggable screening and translational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]

Trotabresib: A Technical Guide to Its Impact on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trotabresib (formerly CC-90010/BMS-986378) is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, specifically BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a critical role in the regulation of gene expression.[1] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene transcription. In many cancers, the aberrant activity of BET proteins drives the expression of key oncogenes, promoting cancer cell proliferation, survival, and oncogenic progression.[3][4] this compound targets all four BET proteins, with a higher affinity for BRD4, a key regulator of oncogenic transcription.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell proliferation with supporting quantitative data, and detailed experimental protocols for key assays.

Mechanism of Action: Inhibition of BET-Mediated Transcription

This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET proteins, preventing their interaction with acetylated histones. This displacement of BET proteins from chromatin leads to the transcriptional repression of key oncogenes and their downstream targets. One of the most well-characterized downstream effects of BET inhibition is the suppression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[5] In addition to MYC, this compound has been shown to downregulate other critical oncogenes such as FOSL1 and GLI1.[4] The resulting decrease in oncoprotein levels leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Anti-Proliferative Activity

Preclinical In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values from preclinical studies are summarized in the table below.

| Cancer Type | Cell Line Type | IC50 (µM) |

| Acute Myeloid Leukemia (AML) | Cell Lines | 0.02 ± 0.006 |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Lines | 0.10 ± 0.31 |

| Glioblastoma | Cell Lines | 0.98 ± 1.06 |

| Glioblastoma | Patient-Derived Xenograft | 0.034 - 1.608 |

Table 1: Preclinical in vitro anti-proliferative activity of this compound.[1][4]

Clinical Trial Data

In a phase I clinical trial (NCT03220347), this compound monotherapy was evaluated in heavily pretreated patients with advanced solid tumors and relapsed/refractory diffuse large B-cell lymphoma (DLBCL).[3]

| Patient Population | Endpoint | Value | 95% Confidence Interval |

| Relapsed/Refractory DLBCL | Objective Response Rate (ORR) | 13.0% | 2.8 - 33.6% |

| Advanced Solid Tumors | Objective Response Rate (ORR) | 0.0% | 0.0 - 8.6% |

| Advanced Solid Tumors | Clinical Benefit Rate (CBR) | 31.7% | 18.1 - 48.1% |

Table 2: Clinical activity of this compound in a Phase I study.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cancer cell proliferation.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes a luminescent cell viability assay to determine the IC50 of this compound.

Workflow:

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells per well) in 100 µL of complete growth medium. Include wells with medium only for background luminescence measurement.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions. Add 100 µL of the reconstituted reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents of the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized data against the logarithm of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Quantitative Real-Time PCR (qPCR) for Pharmacodynamic Markers

This protocol details the measurement of mRNA expression of pharmacodynamic markers of BET inhibition, such as CCR1 and HEXIM1.

Workflow:

References

- 1. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [acuresearchbank.acu.edu.au]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Trotabresib in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trotabresib (formerly CC-90010) is an orally bioavailable, potent, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of key oncogenes. This compound competitively binds to the acetyl-lysine binding pockets of BET proteins, thereby disrupting their interaction with chromatin and leading to the downregulation of target genes involved in cancer cell proliferation, survival, and oncogenic progression. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in solid tumors, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action: BET Inhibition

This compound exerts its anti-tumor effects by inhibiting the function of BET proteins, with a higher affinity for BRD4. This inhibition leads to the transcriptional repression of key oncogenes and cell cycle regulators. A primary downstream target of BET inhibition is the MYC oncogene; however, the anti-proliferative effects of this compound are not solely dependent on MYC suppression and can vary across different tumor types. Other important pharmacodynamic markers that are modulated by this compound include FOSL1, GLI, CCR1, and HEXIM1. The modulation of these markers confirms target engagement and provides a measure of the biological activity of this compound in preclinical models.

In Vitro Activity

The in vitro anti-proliferative activity of this compound has been evaluated across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in various cancer types, particularly in hematological malignancies and glioblastoma.

| Cell Line/Model | Cancer Type | IC50 (µM) | Reference |

| Acute Myeloid Leukemia (AML) | Hematologic Malignancy | 0.02 ± 0.006 | [2] |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Hematologic Malignancy | 0.10 ± 0.31 | [2] |

| Glioblastoma | Brain Tumor | 0.98 ± 1.06 | [2] |

| Glioblastoma (Patient-Derived Xenograft Models) | Brain Tumor | 0.034 - 1.608 | [2] |

In Vivo Efficacy

Preclinical in vivo studies using patient-derived xenograft (PDX) models of glioblastoma have demonstrated the anti-tumor activity of this compound both as a monotherapy and in combination with the standard-of-care agent temozolomide. These studies highlight the potential of this compound to penetrate the central nervous system and exert its therapeutic effects.

| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |

| Glioblastoma (PDX) | This compound Monotherapy | Not specified | Tumor growth inhibition (IC50 range: 34 nM to 1608 nM) | [2] |

| Glioblastoma (PDX) | This compound + Temozolomide | Not specified | Enhanced tumor growth inhibition (IC50 range: 26 nM to 2828 nM) | [2] |

Experimental Protocols

In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a common method for assessing the effect of this compound on the viability of solid tumor cell lines.

-

Cell Seeding: Plate cells in 96-well opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for 72 hours under the same conditions.

-

Reagent Addition: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a solid tumor xenograft model.

-

Cell Preparation and Implantation: Harvest solid tumor cells from culture and resuspend them in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel®). Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., female athymic nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment Initiation: Once tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose). Administer this compound or vehicle to the respective groups at the specified dose and schedule (e.g., daily oral gavage).

-

Efficacy and Tolerability Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint and Tissue Collection: The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of unacceptable toxicity. At the endpoint, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., western blotting or qRT-PCR for target gene expression).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group. Analyze changes in body weight as a measure of tolerability.

Conclusion

The preclinical data for this compound demonstrate its potent anti-tumor activity in a range of solid tumor models, particularly in glioblastoma. Its mechanism of action as a BET inhibitor leads to the downregulation of key oncogenic signaling pathways. The in vitro and in vivo studies provide a strong rationale for the continued clinical development of this compound in solid tumors. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other BET inhibitors.

References

Methodological & Application

Trotabresib In Vitro Assay Protocols for Cancer Cell Lines: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trotabresib (formerly CC-90010) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription.[1][2] By reversibly binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound disrupts the interaction between these proteins and acetylated histones. This leads to the downregulation of key oncogenes, such as MYC, and the modulation of other critical signaling pathways, ultimately resulting in decreased cell proliferation and increased apoptosis in various cancer cell lines.[3][4] this compound has shown anti-tumor activity in preclinical models of glioblastoma and diffuse large B-cell lymphoma (DLBCL).[4][5]

These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The protocols cover cell viability, western blotting for target protein modulation, and apoptosis detection.

Data Presentation

The anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Diffuse Large B-Cell Lymphoma (DLBCL) | |||

| KARPAS-1106P | Primary Mediastinal B-cell Lymphoma (PMBL) | 0.03 | [4] |

| SU-DHL-2 | Activated B-cell like (ABC) DLBCL | 0.10 | [4] |

| Farage | Germinal Center B-cell like (GCB) DLBCL | 0.71 - 3.35 | [4] |

| Diffuse Midline Glioma (DMG) | |||

| Various DMG cell lines | Diffuse Midline Glioma | 0.6 - 7 | [6] |

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Caption: this compound's mechanism of action.

Caption: Cell viability assay workflow.

Caption: Western blot workflow.

Caption: Apoptosis assay workflow.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., U2932 for DLBCL, U-87 MG for glioblastoma)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (CC-90010)

-

DMSO (for dissolving this compound)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[8]

-

-

MTT/MTS Assay:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for MYC and HEXIM1 Expression

This protocol is used to detect changes in the protein expression levels of MYC and HEXIM1 following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

DMSO

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-MYC, anti-HEXIM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.[9]

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.[9]

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-MYC at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for HEXIM1 and the loading control.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

DMSO

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at the desired concentrations for 48-72 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Collect both the floating and adherent cells. Adherent cells can be detached using trypsin.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis. Annexin V-FITC negative, PI negative cells are viable.[11]

-

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the anti-cancer effects of this promising BET inhibitor. It is recommended to optimize certain parameters, such as cell seeding density and incubation times, for each specific cell line and experimental setup.

References

- 1. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Activity and rational combinations of a novel, engineered chimeric, TRAIL-based ligand in diffuse large B-cell lymphoma [frontiersin.org]

- 9. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Trotabresib and Temozolomide Combination Therapy in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and clinical application of combination therapy with Trotabresib (a BET inhibitor) and temozolomide (TMZ) for the treatment of glioblastoma (GBM). Detailed protocols for key experiments are included to facilitate further research and development in this area.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis despite standard-of-care treatment that includes surgery, radiotherapy, and chemotherapy with temozolomide.[1][2] Resistance to TMZ, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), is a major clinical challenge.[1][3] this compound, a novel, oral, reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has shown promise in preclinical GBM models and has the ability to penetrate the blood-brain barrier.[1][4] Preclinical evidence suggests that this compound can enhance the anti-tumor activity of TMZ, providing a strong rationale for this combination therapy.[1][5]

Mechanism of Action and Synergy

The synergistic anti-tumor effect of this compound and temozolomide in glioblastoma is believed to be mediated through at least two key mechanisms:

-

Downregulation of MGMT Expression: this compound has been shown to downregulate the expression of MGMT in a dose-dependent manner in preclinical GBM models.[1][3] MGMT directly repairs the cytotoxic DNA lesions induced by TMZ, and its downregulation by this compound can restore or enhance sensitivity to TMZ, particularly in tumors with an unmethylated MGMT promoter.[3]

-

Inhibition of MYC Oncogene: BET inhibitors, including this compound, are known to suppress the transcription of key oncogenes such as MYC.[1][3] MYC is frequently overexpressed in glioblastoma and plays a crucial role in tumor cell proliferation and survival.[3][6] By inhibiting MYC, this compound can impede tumor growth and potentiate the cytotoxic effects of TMZ.

These mechanisms suggest that combining this compound with temozolomide can tackle both intrinsic and acquired resistance to TMZ, offering a promising therapeutic strategy for glioblastoma patients.

digraph "Trotabresib_TMZ_Synergy" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Synergistic Action", splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [arrowhead=normal, color="#5F6368"];

This compound [label="this compound\n(BET Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

TMZ [label="Temozolomide\n(Alkylating Agent)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

BET [label="BET Proteins\n(BRD2, BRD3, BRD4)", fillcolor="#FBBC05", fontcolor="#202124"];

MYC [label="MYC Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"];

MGMT [label="MGMT Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"];

DNA_Damage [label="DNA Alkylation\n(O6-methylguanine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Proliferation [label="Cell Proliferation\n& Survival", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> BET [label="Inhibits"];

BET -> MYC [label="Promotes"];

BET -> MGMT [label="Promotes"];

MYC -> Proliferation [label="Drives"];

TMZ -> DNA_Damage [label="Induces"];

DNA_Damage -> Apoptosis [label="Triggers"];

MGMT -> DNA_Damage [label="Repairs", dir=back];

}

References

- 1. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BET protein inhibition sensitizes glioblastoma cells to temozolomide treatment by attenuating MGMT expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. CTNI-21. This compound (CC-90010) IN COMBINATION WITH CONCOMITANT TEMOZOLOMIDE PLUS RADIOTHERAPY AND ADJUVANT TEMOZOLOMIDE IN PATIENTS WITH NEWLY DIAGNOSED GLIOBLASTOMA: UPDATED RESULTS FROM A PHASE 1B/2 STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Trotabresib in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Trotabresib (also known as BIRB 796 and CC-90010) in various animal models, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this dual p38 MAPK and BET inhibitor.

Quantitative Data Summary

The following tables summarize the reported dosing and administration of this compound in different animal models.

Table 1: Dosing and Administration in Inflammatory and Autoimmune Models

| Animal Model | Species/Strain | Administration Route | Dose | Dosing Schedule | Formulation/Vehicle | Reference |

| Collagen-Induced Arthritis | Balb/c Mice | Intravenous | 1 mg/kg | Not Specified | Not Specified | [1] |

| Collagen-Induced Arthritis | Balb/c Mice | Oral | 10 mg/kg | Not Specified | Not Specified | [1] |

| Collagen-Induced Arthritis | B10.RIII Mice | Oral | 30 mg/kg | Daily | Not Specified | [2] |

| LPS-Stimulated TNF-α Synthesis | Mice | Oral | 10 mg/kg | Single dose | Not Specified | [2] |

| LPS-Stimulated TNF-α Synthesis | Mice | Oral | 30 mg/kg | Single dose | Not Specified |

Table 2: Dosing and Administration in Oncology Models

| Animal Model | Species/Strain | Administration Route | Dose | Dosing Schedule | Formulation/Vehicle | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Glioblastoma Xenograft | Athymic Nude Mice | Oral (p.o.) | 10 mg/kg | Every 3 days for 5 doses | 20% SBE-β-CD in Saline |[3] |

Table 3: Dosing in Toxicology Studies

| Study Type | Species/Strain | Administration Route | Dose | Dosing Schedule | Formulation/Vehicle | Reference |

| Hepatotoxicity | Male Crlj:CD1(ICR) Mice | Oral | 250, 500, 1000 mg/kg | Not Specified | Not Specified | [2] |

Signaling Pathways and Mechanism of Action

This compound is a potent small molecule inhibitor with a dual mechanism of action, targeting both p38 mitogen-activated protein kinase (MAPK) and the Bromodomain and Extra-Terminal (BET) family of proteins.

p38 MAPK Inhibition

This compound is a potent inhibitor of all four isoforms of p38 MAPK (α, β, γ, and δ)[4][5]. It binds to an allosteric site on the kinase, which indirectly competes with ATP binding[3][6]. Inhibition of the p38 MAPK pathway leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and VEGF[4]. It also prevents the phosphorylation of downstream targets like HSP27, which is involved in cytoskeletal remodeling and cell proliferation[3][6].

BET Inhibition

As a BET inhibitor, this compound targets the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By inhibiting BET proteins, this compound can modulate the expression of key oncogenes such as MYC, which is often overexpressed in cancers like glioblastoma[7].

Experimental Protocols

The following are detailed methodologies for key in vivo experiments. These protocols are based on standard procedures and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol describes the induction of arthritis and subsequent treatment with this compound.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (dissolved in 0.05 M acetic acid at 2 mg/mL)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for this compound (e.g., 0.5% CMC-Na in water)

-

Syringes and needles

Procedure:

-

Primary Immunization (Day 0):

-

Emulsify the bovine type II collagen solution with an equal volume of CFA.

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Emulsify the bovine type II collagen solution with an equal volume of IFA.

-

Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

-

Arthritis Development and Scoring:

-

Monitor mice daily for the onset of arthritis, which typically occurs between days 28 and 35.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

-

This compound Administration:

-

Once arthritis is established (e.g., a mean clinical score of 4-6), randomize mice into treatment groups.

-

Administer this compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle orally once daily.

-

-

Monitoring and Endpoint:

-

Continue daily clinical scoring and measure paw thickness with a caliper.

-

At the end of the study (e.g., day 42-56), euthanize the mice and collect paws for histological analysis and blood for cytokine measurements.

-

Protocol 2: Evaluation of this compound in a Mouse Model of LPS-Induced TNF-α Production

This protocol is used to assess the acute anti-inflammatory effects of this compound.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for this compound

-

Sterile saline

-

ELISA kit for mouse TNF-α

Procedure:

-

Acclimatization:

-

Allow mice to acclimatize to the housing conditions for at least one week.

-

-

This compound Administration:

-

Administer this compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle orally to the mice.

-

-

LPS Challenge:

-

One hour after this compound administration, inject LPS (e.g., 1 mg/kg) intraperitoneally (i.p.).

-

-

Blood Collection:

-

At the time of peak TNF-α production (typically 90 minutes to 2 hours post-LPS), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant.

-

-

TNF-α Measurement:

-

Centrifuge the blood to separate the plasma.

-

Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

-

Protocol 3: Evaluation of this compound in a Glioblastoma Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous glioblastoma xenograft and treatment with this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human glioblastoma cell line (e.g., U87MG)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

This compound

-

Vehicle for this compound (e.g., 20% SBE-β-CD in saline)[3]

-

Calipers

Procedure:

-

Cell Preparation:

-

Culture U87MG cells in appropriate medium until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

-

-

Tumor Cell Implantation:

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

-

-

This compound Administration:

-

Administer this compound (e.g., 10 mg/kg) or vehicle orally according to the desired schedule (e.g., every 3 days for 5 doses)[3].

-

-

Monitoring and Endpoint:

-

Continue to measure tumor volume and monitor the body weight of the mice regularly.

-

Euthanize the mice when the tumors reach the predetermined endpoint size or at the end of the study.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for biomarkers).

-

References

- 1. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound by Bristol-Myers Squibb for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Analysis for BRD4 Inhibition by Trotabresib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trotabresib (CC-90010) is a potent and reversible oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2][3] BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, including c-MYC.[4] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to gene promoters and enhancers, driving the expression of genes involved in cell cycle progression and cancer cell proliferation.[4] Inhibition of BRD4 by this compound disrupts this process, leading to the downregulation of oncogenic transcription programs, making it a promising therapeutic strategy for various cancers, including solid tumors and hematological malignancies.[3]

This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibition of BRD4 and its downstream target, c-MYC, in response to this compound treatment. Western blotting is a fundamental technique to measure changes in protein expression levels, providing a direct assessment of the pharmacological activity of this compound.

Principle of the Assay

Western blotting involves the separation of proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of these proteins to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is then probed with specific primary antibodies that recognize the target proteins (BRD4 and c-MYC). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added. The addition of a chemiluminescent substrate allows for the detection of the protein of interest, and the signal intensity, which is proportional to the amount of protein, can be quantified.

Data Presentation

The following tables summarize representative quantitative data on the dose-dependent effect of this compound on BRD4 and c-MYC protein levels in a cancer cell line. The data is presented as a percentage of the vehicle control (DMSO) after a 24-hour treatment period.

Table 1: Effect of this compound on BRD4 Protein Expression

| This compound Concentration (nM) | Mean BRD4 Protein Level (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 10 | 95 | 4.8 |

| 50 | 78 | 6.1 |

| 100 | 52 | 5.5 |

| 250 | 28 | 4.9 |

| 500 | 15 | 3.7 |

Table 2: Effect of this compound on c-MYC Protein Expression

| This compound Concentration (nM) | Mean c-MYC Protein Level (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | 6.8 |

| 10 | 85 | 7.2 |

| 50 | 62 | 5.9 |

| 100 | 35 | 4.3 |

| 250 | 18 | 3.1 |

| 500 | 9 | 2.5 |

Experimental Protocols

Materials and Reagents

-

Cell Line: Human cancer cell line known to express BRD4 and be sensitive to BET inhibitors (e.g., MCF-7, MDA-MB-231, or a relevant hematological cancer cell line).

-

This compound: Prepare a stock solution in DMSO.

-

Cell Culture Medium: As required for the specific cell line.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA or Bradford assay.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Running Buffer: Tris-Glycine-SDS buffer.

-

Transfer Buffer: Tris-Glycine buffer with methanol.

-

Membranes: Nitrocellulose or PVDF membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary Antibodies:

-

Rabbit anti-BRD4 antibody

-

Rabbit or Mouse anti-c-MYC antibody

-

Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.

-

Imaging System: Chemiluminescence imager or X-ray film.

Protocol

1. Cell Culture and Treatment: a. Seed the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new tube. g. Determine the protein concentration of each sample using a BCA or Bradford protein assay.

3. SDS-PAGE: a. Normalize the protein samples to the same concentration with lysis buffer. b. Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. b. After transfer, confirm the efficiency of the transfer by staining the membrane with Ponceau S.

5. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (anti-BRD4, anti-c-MYC, or anti-loading control) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film. d. Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).

Visualizations

Caption: Experimental workflow for Western blot analysis.

Caption: this compound signaling pathway.

References

- 1. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Trotabresib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trotabresib (formerly CC-90010) is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression by binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci.[4][5] By competitively inhibiting the binding of BET bromodomains to acetylated chromatin, this compound effectively displaces BET proteins from enhancers and promoters, leading to the downregulation of key oncogenes and cell cycle regulators.[5][6]

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA in the cell. When coupled with sequencing (ChIP-seq), it allows for the genome-wide mapping of protein binding sites. This application note provides a detailed protocol for performing ChIP-seq experiments in cells treated with this compound to study the impact of BET inhibition on protein-chromatin interactions.

Principle of the Experiment

This protocol outlines the procedure for treating cultured cells with this compound, followed by chromatin immunoprecipitation to analyze the occupancy of a specific protein of interest (e.g., BRD4, H3K27ac, or a transcription factor) on the chromatin. The experiment involves the following key steps:

-

Cell Culture and this compound Treatment: Cells are cultured and treated with an appropriate concentration of this compound or a vehicle control (e.g., DMSO).

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde to stabilize the protein-DNA complexes.

-

Chromatin Fragmentation: The chromatin is sheared into smaller fragments, typically between 200 and 1000 base pairs, using sonication or enzymatic digestion.[7]

-

Immunoprecipitation: A specific antibody against the protein of interest is used to enrich for the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

Downstream Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess binding at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the experimental workflow for a ChIP-seq experiment.

Caption: Mechanism of this compound Action.

Caption: ChIP-seq Experimental Workflow.

Data Presentation

The following tables summarize representative quantitative data from studies involving BET inhibitors. These tables are provided as a reference for expected outcomes.

Table 1: Pharmacodynamic Markers Modulated by this compound

| Marker | Direction of Change | Method of Detection | Tissue/Cell Type | Reference |

| CCR1 mRNA | Decrease | qRT-PCR | Blood | [4][5] |

| HEXIM1 mRNA | Increase | qRT-PCR | Blood, Tumor Tissue | [4][5] |

| MYC Expression | Decrease | RNA-seq, qRT-PCR | Glioblastoma Cells | [5] |

| BCL2L1 Expression | Decrease | RNA-seq | Glioblastoma Cells | [5] |

Table 2: Representative ChIP-seq Results with BET Inhibitor Treatment